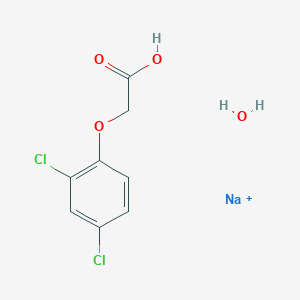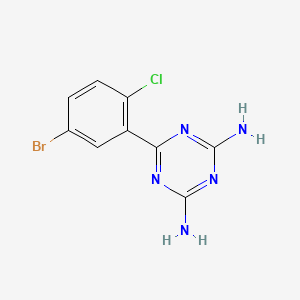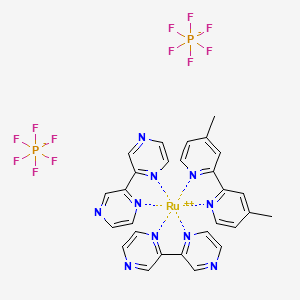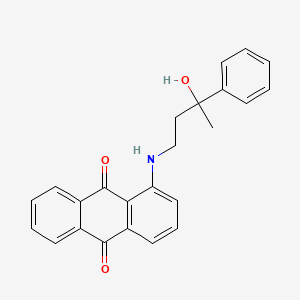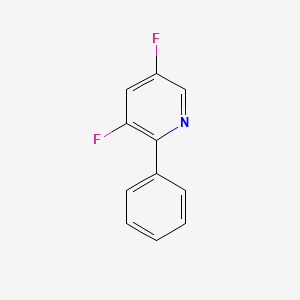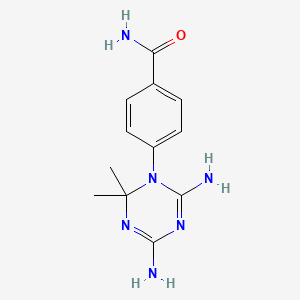![molecular formula C6H7ClF3N3 B13129313 [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. It is known for its trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride typically involves the reaction of 5-(trifluoromethyl)pyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure but with a pyridine ring instead of pyrazine.
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride: Contains a pyrimidine ring, offering different reactivity and applications.
Uniqueness
The uniqueness of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride lies in its pyrazine ring, which provides distinct electronic properties and reactivity compared to pyridine and pyrimidine analogs. This makes it particularly valuable in specific chemical and biological research contexts .
Properties
Molecular Formula |
C6H7ClF3N3 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-11-4(1-10)2-12-5;/h2-3H,1,10H2;1H |
InChI Key |
GNNOZMPQOJKWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


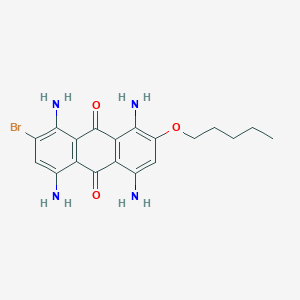
![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)




